Hexacosane

Catalog No.
S584949
CAS No.
630-01-3
M.F
C26H54
M. Wt
366.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexacosane

CAS Number

630-01-3

Product Name

Hexacosane

IUPAC Name

hexacosane

Molecular Formula

C26H54

Molecular Weight

366.7 g/mol

InChI

InChI=1S/C26H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3

InChI Key

HMSWAIKSFDFLKN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC

Solubility

4.64e-09 M
In water, 6.2X10-09 mg/L at 25 °C (est)
Very soluble in benzene, ligroin, chloroform

Synonyms

Cerane, Alkane C26

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC

Biofuel Production

Scientific Field: Biofuel Production and Microbiology

Application Summary: Hexacosane is used in the production of biofuels. Bacillus species isolated from Cinnamomum camphora have been found to produce alkanes, including hexacosane, which can serve as a sustainable eco-friendly alternative to fossil fuels .

Methods of Application: The Bacillus species were isolated from the leaves of C. camphora and screened for their ability to produce alkanes in different culture media including nutrient broth (NB), Luria–Bertani (LB) broth, and tryptic soy broth (TSB) .

Results: Depending on the bacterial isolate and the culture media used, different profiles of alkanes ranging from C8 to C31 were detected . The endophytic B. atrophaeus Camph.1, B. spizizenii Camph.2, and B. aerophilus Camph.3, associated with C. camphora leaves, represent new eco-friendly approaches for biofuel production .

Antioxidant and Antimicrobial Activity

Scientific Field: Pharmacology and Botany

Application Summary: Hexacosane is found in the essential oil of Moringa oleifera, a plant cultivated in Mozambique. The essential oil, which contains hexacosane, has been studied for its antioxidant capacity and antimicrobial activity .

Methods of Application: The chemical composition of the essential oil was studied by means of GC and GC-MS analysis .

Results: Hexacosane was one of the main components of the essential oil, along with pentacosane and heptacosane . The essential oil exhibited antimicrobial activity against several bacterial and fungal strains .

Aerobic Degradation

Scientific Field: Environmental Science and Microbiology

Application Summary: Certain bacterial strains have been found to degrade hexacosane under aerobic conditions .

Methods of Application: Bacterial strains were screened for their ability to degrade hexacosane in mineral salts medium (MSM) broth supplemented with hexacosane .

Results: Two bacterial strains, E9 and BP10, were found to be the highest degraders of hexacosane .

Thermal Storage

Scientific Field: Material Science and Energy Storage

Application Summary: Hexacosane has been used in the synthesis of a phase change material (PCM) for enhanced thermal storage applications .

Methods of Application: A sol-gel technique was used to fabricate N-Hexacosane-encapsulated Titania phase change composite (TPCM). In the composite structure, the phase change material, i.e., N-Hexacosane, was used as a core material, with Titania acting as the shell .

Results: The TPCM composite showed excellent stability for numerous thermal cycles. The composite liquefied and solidified at 54.02 °C and 52.08 °C with a latent heat of 142.09 J/g and 127.37 J/g, respectively .

Thermophysical Properties

Scientific Field: Physical Chemistry

Application Summary: Hexacosane is studied for its thermophysical properties .

Methods of Application: The thermophysical properties of hexacosane are studied using various techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Results: The studies provide valuable data on the melting point, heat of fusion, and other thermophysical properties of hexacosane .

Antimicrobial Activity

Scientific Field: Pharmacology and Microbiology

Application Summary: Hexacosane is found in the essential oil of Moringa oleifera, a plant cultivated in Mozambique. The essential oil, which contains hexacosane, has been studied for its antimicrobial activity .

Results: Hexacosane was one of the main components of the essential oil. The essential oil exhibited antimicrobial activity against two Gram-positive strains (Bacillus cereus, Staphylococcus aureus), two Gram-negative strains (Escherichia coli, Pseudomonas aeruginosa), and five fungal strains of agro-food interest .

Overcoming Multidrug Resistance

Scientific Field: Pharmacology and Oncology

Application Summary: Hexacosane has been studied as a potential tool to overcome multidrug resistance in an in vitro model of acute myeloid leukemia .

Methods of Application: The study investigated the mechanism by which hexacosane improves P-gp-mediated drug transport .

Results: Hexacosane demonstrated the ability to retain the substrate doxorubicin inside the cell and enhance its cytotoxic effects .

Internal Standard in Gas Chromatography

Scientific Field: Analytical Chemistry

Application Summary: Hexacosane is used as an internal standard in gas chromatography, facilitating accurate measurements .

Methods of Application: Hexacosane is added to the sample being analyzed in gas chromatography as an internal standard .

Results: The presence of hexacosane as an internal standard helps in achieving more accurate and reliable results in gas chromatography .

Hexacosane, also known as N-hexacosane, is a straight-chain alkane with the molecular formula C26H54. It consists of 26 carbon atoms and 54 hydrogen atoms, making it a member of the n-alkane family. Hexacosane is characterized by its white crystalline solid form and has a melting point of approximately 55-58 °C and a boiling point around 420 °C . It is insoluble in water but slightly soluble in organic solvents like chloroform . This compound occurs in various natural products and is often used as a model compound for studying the properties of hydrocarbons.

Hexacosane is generally considered to be non-toxic and non-irritating []. However, as with most organic compounds, it's advisable to handle it with care, following basic laboratory safety protocols like wearing gloves and working in a well-ventilated area.

Hexacosane can be synthesized through several methods, including:

  • Natural Extraction: It can be isolated from natural waxes and plant oils.
  • Chemical Synthesis: Laboratory synthesis often involves the elongation of shorter alkanes through processes like Fischer-Tropsch synthesis or by using alkylation reactions.
  • Hydrocarbon Cracking: Larger hydrocarbons can be cracked to yield hexacosane as a byproduct.

Hexacosane has several applications across different fields:

  • Phase-Change Materials: It is utilized in thermal energy storage systems due to its ability to absorb and release heat during phase transitions .
  • Model Compound: Hexacosane serves as a model for studying the solid-liquid equilibrium of binary mixtures in various solvents .
  • Cosmetics and Personal Care: It is sometimes included in formulations for its emollient properties.

Studies on hexacosane primarily focus on its interactions with other hydrocarbons and solvents. Its behavior in mixtures helps understand phase transitions and solubility characteristics. For instance, research indicates that hexacosane can influence the melting points and crystallization behaviors of other alkanes in mixtures .

Hexacosane shares similarities with other long-chain alkanes. Here are some comparable compounds:

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)Unique Features
HexadecaneC16H34-9.6287Commonly used as a solvent
OctadecaneC18H3828.0317Used in phase-change materials
EicosaneC20H4236.0343Found in natural waxes
DocosaneC22H4643.0392Used in cosmetics
TetracosaneC24H5049.0410Important in industrial applications

Hexacosane is unique among these compounds due to its longer carbon chain, which influences its physical properties such as melting point and boiling point. Its applications in thermal energy storage also set it apart from shorter-chain alkanes.

Physical Description

N-hexacosane appears as colorless crystals. Occurs in many natural products.

Color/Form

Monoclinic, triclinic or orthorhombic crystals from benzene; crystals from ethe

XLogP3

13.7

Boiling Point

774 °F at 760 mm Hg (NTP, 1992)
412.2 °C
415 °C

Density

0.8032 at 68 °F (NTP, 1992)

LogP

log Kow = 13.11 (est)

Melting Point

133.5 °F (NTP, 1992)
56.4 °C
56.09 °C

UNII

0CI4OKE9VO

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 5 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 5 of 10 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

4.69e-07 mmHg
4.69X10-07 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Irritant

Other CAS

630-01-3

Wikipedia

Hexacosane

Biological Half Life

100.00 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Hexacosane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: n-hexacosane; Matrix: water; Detection Limit: not provided.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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